Mycosubtilin
Description
Structure
2D Structure
Properties
CAS No. |
1392-60-5 |
|---|---|
Molecular Formula |
C55H86N14O16 |
Molecular Weight |
1199.4 g/mol |
IUPAC Name |
3-[(3S,6S,13S,16R,19R,22R,25R,28S)-6,13,19,22-tetrakis(2-amino-2-oxoethyl)-16-(hydroxymethyl)-25-[(4-hydroxyphenyl)methyl]-10-(11-methyltridecyl)-2,5,8,12,15,18,21,24,27-nonaoxo-1,4,7,11,14,17,20,23,26-nonazabicyclo[26.3.0]hentriacontan-3-yl]propanamide |
InChI |
InChI=1S/C55H86N14O16/c1-3-30(2)13-10-8-6-4-5-7-9-11-14-32-24-47(77)62-36(25-43(57)73)50(80)63-34(20-21-42(56)72)55(85)69-22-12-15-41(69)54(84)67-35(23-31-16-18-33(71)19-17-31)49(79)64-38(27-45(59)75)51(81)65-39(28-46(60)76)52(82)68-40(29-70)53(83)66-37(26-44(58)74)48(78)61-32/h16-19,30,32,34-41,70-71H,3-15,20-29H2,1-2H3,(H2,56,72)(H2,57,73)(H2,58,74)(H2,59,75)(H2,60,76)(H,61,78)(H,62,77)(H,63,80)(H,64,79)(H,65,81)(H,66,83)(H,67,84)(H,68,82)/t30?,32?,34-,35+,36-,37-,38+,39+,40+,41-/m0/s1 |
InChI Key |
RCIPRGNHNAEGHR-ZLHAWHIKSA-N |
SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
Isomeric SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
Synonyms |
mycosubtilin mycosubtiline |
Origin of Product |
United States |
Genetic and Molecular Basis of Mycosubtilin Biosynthesis
The myc Operon: Organization and Gene Products
The biosynthesis of mycosubtilin is orchestrated by the myc operon, a 38 kb gene cluster identified in Bacillus subtilis ATCC 6633. mdpi.comnih.govnih.govresearchgate.net This operon is comprised of four open reading frames (ORFs): fenF, mycA, mycB, and mycC. nih.govnih.govplos.orgasm.orgnih.gov These genes code for the enzymatic components necessary for the assembly of the this compound molecule, which consists of a β-amino fatty acid linked to a cyclic heptapeptide (B1575542) with the sequence Asn-Tyr-Asn-Gln-Pro-Ser-Asn. nih.govresearchgate.net The entire operon is under the control of a single promoter, Pmyc. asm.orgarxiv.org Disruption of this operon through insertional mutagenesis has been shown to abolish this compound production, confirming its direct role in the synthesis of this lipopeptide. nih.govnih.gov
The organization of the myc operon and its gene products are detailed in the table below.
| Gene | Encoded Protein | Function |
| fenF | Malonyl-CoA Transacylase | Provides malonyl-CoA for the extension of the fatty acid chain. asm.orgnih.gov |
| mycA | Hybrid PKS/NRPS | Initiates synthesis by activating and modifying the fatty acid and incorporating the first amino acid. nih.govasm.orgoup.com |
| mycB | Nonribosomal Peptide Synthetase | Incorporates the next four amino acids (Tyr, Asn, Gln, Pro) into the peptide chain. nih.govoup.com |
| mycC | Nonribosomal Peptide Synthetase | Adds the final two amino acids (Ser, Asn) and catalyzes the cyclization and release of the mature this compound. nih.govoup.com |
fenF Gene Encoding Malonyl-CoA Transacylase
The first gene in the operon, fenF, encodes a malonyl-CoA transacylase. asm.orgnih.gov This enzyme is homologous to other malonyl-CoA transacylases and is crucial for providing the malonyl-CoA extender units required for the elongation of the fatty acid chain, which forms the lipid tail of this compound. nih.gov
mycA Gene: Hybrid Polyketide Synthase/Nonribosomal Peptide Synthetase Features
The mycA gene product is a remarkable hybrid enzyme that combines features of both a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS). mdpi.comnih.gov This multifunctional enzyme is responsible for the initial steps of this compound synthesis. nih.gov It contains domains for fatty acid activation, elongation, and modification, including an aminotransferase domain that incorporates an amino group at the β-position of the growing acyl chain. nih.govplos.org MycA also houses the first NRPS module, which activates and incorporates the first amino acid, asparagine, into the growing lipopeptide chain. researchgate.netoup.com This fusion of PKS and NRPS functionalities in a single protein is a key characteristic of this compound biosynthesis. nih.govresearchgate.net
mycB and mycC Genes: Nonribosomal Peptide Synthetase Modules
Following the initial steps catalyzed by MycA, the mycB and mycC gene products continue the elongation of the peptide chain. nih.govoup.com These proteins are large, multi-domain NRPSs. nih.gov MycB contains four NRPS modules responsible for the incorporation of tyrosine, asparagine, glutamine, and proline. nih.govoup.com MycC contains the final two NRPS modules for the addition of serine and asparagine. nih.govoup.com The final domain of MycC is a thioesterase (TE) domain, which is responsible for the cyclization and release of the completed lipopeptide from the synthetase complex. oup.com
Nonribosomal Peptide Synthetase (NRPS) Mechanism
The synthesis of the peptide portion of this compound occurs via a nonribosomal peptide synthetase (NRPS) mechanism, a process independent of messenger RNA and ribosomes. mdpi.com This system is characterized by large, modular enzyme complexes that act as an assembly line to build the peptide chain. nih.govrsc.org
Thiotemplate Modular System for Amino Acid Incorporation
The core of the NRPS machinery is the thiotemplate modular system. mdpi.comnih.gov Each module within the NRPS is a dedicated unit responsible for the incorporation of a single amino acid into the growing peptide. mdpi.comnih.gov A minimal module consists of three core domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.govasm.org
The process begins with the adenylation (A) domain , which selects a specific amino acid and activates it by converting it to an aminoacyl-adenylate at the expense of ATP. nih.govebi.ac.uk The activated amino acid is then transferred to the thiolation (T) domain , where it is covalently bound as a thioester to a 4'-phosphopantetheine (B1211885) (4'-Ppant) cofactor. nih.govnih.gov The condensation (C) domain then catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain tethered to the T domain of the preceding module. nih.govasm.org This cycle of activation, thiolation, and condensation is repeated for each module in the NRPS assembly line. nih.gov
Amino Acid Specificity of NRPS Modules
The specificity of the NRPS system, determining the final amino acid sequence of the peptide, lies within the adenylation (A) domains of each module. rsc.orgasm.org Each A domain possesses a specific "binding pocket" that recognizes and selectively activates a particular amino acid. cirad.fr For instance, biochemical analysis of the second module of MycB has confirmed that its A domain specifically adenylates tyrosine, which is the second amino acid in the this compound peptide chain. nih.govresearchgate.net The sequence of the modules along the myc synthetase enzymes dictates the final sequence of the heptapeptide. plos.orgoup.com
Genetic Determinants of Fatty Acid Moiety Diversity
The structural variability of the fatty acid tail of this compound is a key factor in its range of biological activities. This diversity is not random but is governed by specific genetic and metabolic pathways within the bacterium.
Role of Branched-Chain Alpha-Keto Acids
The synthesis of the branched-chain fatty acids (BCFAs) that are incorporated into this compound is initiated by branched-chain α-keto acids. nih.gov These keto acids are derived from the degradation of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. nih.govfrontiersin.org
The degradation process is catalyzed by a branched-chain amino acid transaminase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov The BCKD complex, encoded by the bkd operon, converts the α-keto acids into their corresponding acyl-CoA primers: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine). nih.govfrontiersin.orgresearchgate.net These primers are then used for the de novo synthesis of BCFAs. nih.gov Specifically:
Isobutyryl-CoA leads to the formation of even-numbered iso-BCFAs. nih.gov
Isovaleryl-CoA is the precursor for odd-numbered iso-BCFAs. nih.gov
2-Methylbutyryl-CoA initiates the synthesis of odd-numbered anteiso-BCFAs. nih.gov
The availability of these specific α-keto acid precursors directly influences the type of fatty acid that is synthesized and subsequently attached to the this compound peptide core.
Influence of Intracellular Fatty Acid Pool on Isoform Synthesis
The composition of the intracellular fatty acid pool is a critical determinant of the this compound isoform profile produced by B. subtilis. nih.govresearchgate.net The synthesis of different this compound isoforms is directly linked to the availability of various fatty acid chains within the cell. nih.gov
Studies have demonstrated that manipulating the intracellular fatty acid pool can alter the production pattern of this compound isoforms. nih.govresearchgate.net For instance, supplementing the growth medium with specific BCAAs can shift the balance of fatty acid synthesis. nih.govresearchgate.net
Addition of leucine increases the proportion of odd-numbered iso-fatty acids, such as iso-C15 and iso-C17. nih.gov
Supplementing with valine or isoleucine can similarly direct the synthesis towards even-iso and odd-anteiso fatty acids, respectively. nih.gov
Metabolic engineering approaches have further solidified this link. Overexpression of the ilvA gene, which is involved in isoleucine biosynthesis, leads to an increased supply of odd-anteiso fatty acids and a favored production of the anteiso-C17 this compound isoform. nih.govnih.gov Conversely, knocking out the codY gene, a global regulator, results in a higher proportion of even-iso fatty acids and an enhanced production of the iso-C16 this compound isoform. nih.govnih.gov These findings underscore the direct correlation between the cellular fatty acid reservoir and the specific this compound isoforms synthesized. nih.gov
The following table summarizes the effect of genetic modifications on this compound isoform production in Bacillus subtilis ATCC 6633.
| Genetic Modification | Targeted Pathway/Gene | Effect on Fatty Acid Pool | Impact on this compound Isoform Production |
| Overexpression of ilvA | Isoleucine biosynthesis | Increased odd-anteiso fatty acids | +41% in anteiso-C17 this compound |
| Knockout of codY | Global metabolic regulation | Increased even-iso fatty acids | +180% in iso-C16 this compound |
Comparative Genomics of this compound Biosynthesis in Bacillus subtilis Strains
The ability to produce this compound is not universal among all Bacillus subtilis strains. Comparative genomic analyses have revealed interesting patterns regarding the presence, exchange, and evolution of the this compound biosynthetic gene cluster.
Presence and Exchange of this compound Operon Among Strains
The this compound operon (myc), a large gene cluster of approximately 38 kb, is responsible for the synthesis of this lipopeptide. nih.govresearchgate.netnih.gov This operon is not present in all B. subtilis strains. For example, the well-studied laboratory strain B. subtilis 168 lacks the myc operon but instead possesses the gene cluster for fengycin (B216660) production at the same chromosomal locus. nih.govscispace.com
Genomic comparisons between B. subtilis ATCC 6633 (a this compound producer) and B. subtilis 168 have shown that the this compound and fengycin operons appear to be exchanged between these two strains. nih.govresearchgate.netresearchgate.net The genes flanking the this compound operon in ATCC 6633 are identical to those flanking the fengycin operon in strain 168, suggesting a high degree of genetic flexibility at this particular genomic location. nih.govresearchgate.net Furthermore, comparative genomics of different B. subtilis subspecies indicate that the genetic potential to produce specific secondary metabolites, including this compound, can be a distinguishing feature. sci-hub.sensf.gov For instance, B. subtilis subsp. spizizenii is noted to conserve the genes for this compound production. sci-hub.sensf.gov
Intergenic Module Replacement Hypotheses
The evolution of lipopeptide diversity in Bacillus species is thought to be driven, in part, by genetic recombination events, including intergenic module replacement. usda.govoup.comoup.com This hypothesis suggests that entire modules or domains within the nonribosomal peptide synthetase (NRPS) gene clusters can be exchanged between different operons. usda.govoup.com
Comparisons of the bacillomycin (B12659051) D, iturin A, and this compound synthetase operons have revealed sequence homologies that support this idea. usda.govoup.comoup.com For example, the bacillomycin D operon shows high homology with the iturin A operon in some regions and with the this compound operon in others. usda.govoup.com Specifically, the Pro and Thr modules of the bacillomycin D synthetase share a common origin with those of the plipastatin (B1233955) operon. oup.comoup.com These observations have led to the proposal that intergenic module replacement has occurred not only within the iturin family but also between the iturin and the plipastatin/fengycin families of lipopeptide synthetases. usda.govoup.com This genetic mixing and matching could be a significant mechanism for generating novel lipopeptide structures with diverse biological activities.
Biotechnological Production and Strain Engineering
Wild-Type Strain Cultivation and Fermentation
The foundational method for mycosubtilin production involves the cultivation of natural, wild-type strains of Bacillus subtilis, most notably the ATCC 6633 strain. pnas.org
The yield of this compound is highly sensitive to the environmental and nutritional conditions of the fermentation process. frontiersin.org Significant research has focused on optimizing culture media and fermentation parameters to maximize production from wild-type strains.
Landy medium is a commonly used substrate for this compound production. frontiersin.orgpubcompare.ai Studies have shown that modifying this medium can significantly impact yield. For instance, buffering the Landy medium is critical, as B. subtilis growth initially causes strong acidification followed by an alkalinization phase. frontiersin.org The use of zwitterionic buffers like 3-(N-morpholino)propanesulfonic acid (MOPS) and 2-(N-morpholino)ethanesulfonic acid (MES) can limit these pH fluctuations. frontiersin.orgnih.gov Experiments have demonstrated that Landy medium buffered with 100 mM MOPS to an initial pH of 6.5 results in superior this compound production compared to other pH values or buffers like MES. frontiersin.orgnih.gov Under these optimized conditions, this compound concentration can reach approximately 69 mg/L after 60 hours of cultivation. frontiersin.org
| Supplement (2 g/L) | This compound Concentration (mg/L) |
| Control (No Supplement) | 55.0 ± 10.3 |
| Leucine (Leu) | 66.1 ± 5.2 |
| Valine (Val) | 71.4 ± 5.4 |
| Isoleucine (Ile) | 77.3 ± 7.6 |
| Data derived from studies on B. subtilis ATCC 6633 in modified Landy medium buffered at pH 7.0. mdpi.comnih.gov |
Despite optimization, this compound production by wild-type B. subtilis strains faces significant challenges. The yields are often low, with the natural ATCC 6633 strain producing around 55.0 ± 10.3 mg/L even in optimized media. mdpi.com Productivity is further hampered because the synthesis of this compound is typically induced during the stationary phase of growth, meaning production does not occur during the rapid cell proliferation of the exponential phase. nih.gov The reliance on complex media components, such as yeast extract, also presents a challenge; its removal from the culture medium was found to cause a 20-fold decrease in this compound productivity in B. subtilis ATCC 6633. mdpi.comresearchgate.net
Optimization of Fermentation Conditions and Media
Genetic Engineering Strategies for Enhanced this compound Production
To overcome the limitations of wild-type strains, various genetic engineering strategies have been developed to enhance this compound production. plos.orgnih.gov These approaches primarily involve modifying the regulatory and biosynthetic pathways of the microorganism.
| Strain | Promoter | Relative this compound Production |
| B. subtilis ATCC 6633 | Native (Pmyc) | 1x |
| B. subtilis BBG100 | Constitutive (PrepU) | 10-15x |
| Comparison based on data from engineered B. subtilis ATCC 6633. mdpi.comnih.govnih.govarxiv.org |
Targeted gene modifications, including knock-outs and overexpression, have been employed to channel metabolic precursors toward this compound synthesis and to produce specific isoforms. mdpi.comuliege.be
One approach is to eliminate competing metabolic pathways. B. subtilis ATCC 6633 naturally produces both this compound and another lipopeptide, surfactin (B1297464). frontiersin.org To create strains that produce this compound without surfactin contamination, the srfAA gene, which is essential for surfactin synthesis, can be knocked out. frontiersin.orguliege.be The resulting mutant, BBG125, derived from a this compound-overproducing strain, exclusively produces this compound. frontiersin.orguliege.be
Metabolic engineering has also been used to alter the relative abundance of different this compound isoforms by manipulating the supply of fatty acid precursors. mdpi.comresearchgate.netnih.gov
Overexpression of ilvA : The overexpression of the ilvA gene, which is involved in the biosynthesis of branched-chain amino acids, was shown to increase the availability of odd anteiso fatty acids. This led to a favored production pattern of the anteiso-C17 this compound isoform, with its relative amount increasing by 41%. mdpi.comnih.govresearchgate.netnih.gov
Knock-out of codY : Conversely, knocking out the global transcriptional regulator codY resulted in a higher supply of even iso fatty acids. mdpi.comresearchgate.netnih.gov This modification led to a significant shift in the isoform profile, favoring the production of iso-C16 this compound by 180%. mdpi.comnih.govresearchgate.netnih.gov
| Genetic Modification (in B. subtilis ATCC 6633) | Key Effect | Favored this compound Isoform | Change in Relative Abundance |
| Overexpression of ilvA | Increased odd anteiso fatty acids | anteiso-C17 | +41% |
| Knock-out of codY | Increased even iso fatty acids | iso-C16 | +180% |
| Data derived from metabolic engineering studies. mdpi.comnih.govresearchgate.netnih.gov |
Promoter Replacement and Exchange Approaches
Advanced Bioprocessing and Purification Methodologies
The recovery and purification of this compound from fermentation broth is a multi-step process involving both traditional and advanced techniques. The fermentation broth is complex, containing residual medium components that necessitate an efficient downstream process. researchgate.net
A standard initial step for this compound recovery is acid precipitation. pnas.orgresearchgate.net The pH of the culture supernatant is lowered to approximately 2.0 using hydrochloric acid, which causes the lipopeptide to precipitate. pnas.orgresearchgate.net The resulting precipitate can then be collected and extracted using organic solvents such as ethanol (B145695) or n-butanol. pnas.orgresearchgate.net An alternative to solvent extraction is the use of adsorption chromatography, where the supernatant is passed through a resin like Amberlite XAD16N or a C18 octadecyl silane (B1218182) matrix, which binds the this compound. asm.orgmdpi.com The compound is later eluted with a solvent like methanol. asm.org For final purification and separation of isoforms, semi-preparative reverse-phase high-performance liquid chromatography (HPLC) is commonly used. plos.orgnih.govnih.gov
More advanced bioprocessing strategies focus on in situ product removal to alleviate product inhibition and simplify downstream processing. Foam fractionation is one such technique that takes advantage of the surfactant properties of this compound, concentrating it in the foam generated during aeration. researchgate.nettandfonline.com Building on this, an innovative "overflowing continuous culture (O-CC)" process has been developed. frontiersin.orgnih.govresearchgate.net This system uses a bioreactor designed to continuously remove the product-rich foam that overflows from the vessel. frontiersin.orgresearchgate.net The O-CC process allows for the continuous recovery of this compound with an in situ product removal efficiency greater than 99%. nih.govresearchgate.net When tested with engineered strains, this advanced bioprocess increased the this compound production rate by 2.06-fold compared to conventional batch processes. nih.govresearchgate.net Finally, spray-drying has been investigated as a method to formulate the purified this compound into a stable powder, with its success being dependent on the purity of the lipopeptide solution. researchgate.net
Continuous Fermentation Systems and Bioreactor Design
Traditional batch fermentation for this compound production often faces limitations such as end-product inhibition and challenges in managing foam, which naturally occurs due to the biosurfactant properties of the lipopeptide. To overcome these issues and improve productivity, continuous fermentation systems have been developed.
A notable advancement is the Overflowing Continuous Culture (O-CC) process, which has been designed for the continuous production and recovery of this compound. researchgate.netnih.govfrontiersin.org This system utilizes a stirred-tank bioreactor specifically engineered to leverage the foaming properties of this compound for in-situ product removal. nih.govfrontiersin.orguliege.be The bioreactor is typically equipped with two impellers; a lower one for mixing and oxygen transfer within the broth, and an upper impeller positioned just above the initial liquid level to intentionally promote foaming as the culture volume increases. uliege.be This generated foam, rich in this compound, is continuously collected from an overflow outlet, which allows for the maintenance of a constant culture volume and sustained, pseudo-steady-state fermentation conditions. nih.govfrontiersin.org
This O-CC design offers several advantages:
Integrated Product Removal: It achieves over 99% in-situ product recovery through the foam overflow, simplifying downstream processing. nih.govfrontiersin.org
Increased Productivity: The O-CC process has been shown to increase the this compound production rate by 2.06-fold compared to other bioprocesses under similar conditions. nih.govfrontiersin.org
Biomass Retention: The concentration of Bacillus subtilis cells in the collected foam is significantly lower than in the reactor, effectively creating a continuous process with biomass feedback. frontiersin.org
Optimization of the culture medium is critical for maximizing yield. A modified Landy medium is often used, with adjustments to the nitrogen source and the inclusion of buffering agents to maintain an optimal pH. nih.govfrontiersin.org For instance, using a 3-(N-morpholino)propanesulfonic acid (MOPS) buffer at pH 6.5 has been shown to favor this compound production over surfactin, another lipopeptide co-produced by B. subtilis. nih.govfrontiersin.org Engineered strains, such as B. subtilis BBG100, which has the native promoter of the this compound operon replaced with a strong constitutive one, are used to further enhance production. researchgate.netasm.org
Table 1: Comparison of Fermentation Processes for this compound Production
| Parameter | Batch Fermentation | Overflowing Continuous Culture (O-CC) |
| Typical Titer | 80–120 mg/L | Specific productivity of 1.18 mg/g(DW)/h achieved frontiersin.org |
| Process Duration | 48–72 hours | Can be sustained for extended periods (e.g., >100 h for similar lipopeptides) nih.gov |
| Product Recovery | Downstream extraction post-fermentation | In-situ removal via foam overflow (>99% recovery) frontiersin.org |
| Key Limitation | End-product inhibition, foam management | Requires precise control of foaming and dilution rate nih.gov |
| Productivity | Limited by batch constraints | 2.06-fold increase in production rate reported nih.govfrontiersin.org |
Chromatographic Purification Techniques for this compound Isolation
Following fermentation, this compound must be isolated and purified from the culture broth or the collected foam. This is typically a multi-step process involving precipitation, extraction, and chromatography.
Initial Extraction: A common first step is acid precipitation. The pH of the fermentation supernatant is lowered to approximately 2.0 with an acid like HCl, causing the lipopeptides to precipitate out of the solution. nih.govresearchgate.net The precipitate is then collected and can be further processed. Another initial recovery method involves using adsorbent resins, such as Amberlite XAD16N, which are added directly to the culture to absorb the lipopeptides. mdpi.com This resin-based extraction can achieve a high recovery efficiency of 92-95%.
Solvent Extraction: The crude extract or precipitate is often dissolved and extracted using organic solvents like n-butanol or methanol. nih.govresearchgate.netrsc.org
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the cornerstone for achieving high-purity this compound.
Reverse-Phase HPLC (RP-HPLC): This is the most widely used method. A semi-preparative C18 column is typically employed, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. nih.govresearchgate.netmdpi.com This technique is powerful enough to separate the different this compound homologues, which primarily differ in the length and branching of their fatty acid chains (e.g., C15, C16, C17). mdpi.com
Size-Exclusion Chromatography: In some purification schemes, Sephadex LH-20 gel filtration chromatography is used to separate components based on size before the final HPLC step. patsnap.com
The combination of these techniques allows for the isolation of individual this compound homologues with purities exceeding 94%. The purified fractions are then typically analyzed using mass spectrometry (e.g., MALDI-TOF MS) to confirm their identity and molecular weight. researchgate.netasm.org
Table 2: Overview of this compound Purification Steps
| Step | Technique | Purpose | Key Findings/Parameters |
| 1. Initial Recovery | Acid Precipitation | Concentrate lipopeptides from broth | pH adjusted to ~2.0 with HCl. nih.govresearchgate.net |
| Adsorption | Capture lipopeptides from culture | Amberlite XAD16N resin; 92-95% recovery efficiency. mdpi.com | |
| 2. Extraction | Organic Solvent Extraction | Solubilize crude lipopeptides | Solvents: n-butanol, methanol, acetone. nih.govresearchgate.net |
| 3. High-Purity Separation | Semi-Preparative RP-HPLC | Isolate individual homologues | C18 column with acetonitrile/water gradient. nih.govresearchgate.net |
| Gel Filtration | Size-based separation | Sephadex LH-20 chromatography. patsnap.com |
Impact of Drying Processes on this compound Properties
The final step in producing a stable, solid form of this compound is drying. The chosen method can significantly impact the final product's properties, including its biological activity.
Freeze-drying (Lyophilization): This is a conventional and widely used method for drying lipopeptides like this compound. nih.govresearchgate.netuliege.beub.edu It is known for preserving the structural integrity and activity of biomolecules.
Spray-drying: As a more scalable and cost-effective alternative to freeze-drying, spray-drying has been systematically investigated for this compound. nih.govnih.govfrontiersin.org This process involves atomizing the lipopeptide solution into a hot gas stream to rapidly evaporate the solvent. Studies have shown that the spray-drying process does not negatively impact the antifungal activity of this compound. nih.govfrontiersin.org For example, the Minimum Inhibitory Concentration (MIC) against S. cerevisiae remained unchanged after spray-drying. frontiersin.org
However, the success of spray-drying this compound is highly dependent on the purity of the solution and the process parameters.
Purity: Direct spray-drying of the raw fermentation supernatant is often unsuccessful. However, diafiltered solutions and purified fractions of this compound can be effectively spray-dried without additives. nih.govnih.govfrontiersin.org
Adjuvants: For less pure solutions like supernatants, the addition of a drying aid is necessary. Maltodextrin (B1146171) is a commonly used adjuvant that reduces stickiness and improves the yield of the powder product. nih.govfrontiersin.org For instance, adding 2.5% (w/v) maltodextrin to a this compound supernatant resulted in a powder with 91.3% dry matter and a process yield of 88%. nih.govfrontiersin.org
Concentration: The concentration of this compound in the feed solution has a notable effect on the process yield. Interestingly, studies have shown that the spray-drying yield decreases as the this compound concentration increases beyond a certain point (approximately 3.5 g/L). nih.govfrontiersin.org
Advanced Analytical and Structural Characterization Methodologies
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for the isolation and quantification of mycosubtilin from complex biological matrices, such as bacterial culture broths.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of this compound. Reverse-phase HPLC, utilizing a C18 column, is commonly employed for this purpose. asm.orgmdpi.comasm.org The separation of this compound isoforms is typically achieved using a gradient of acetonitrile (B52724) and water, often with the addition of trifluoroacetic acid (TFA) to improve peak shape. asm.orgmdpi.commdpi.com
For instance, a gradient of 30–95% acetonitrile with 0.1% TFA over 30 minutes can effectively separate this compound homologues, which elute between 12 and 15 minutes. mdpi.com The detection is commonly performed using UV absorbance at 214 nm. mdpi.com Quantification of this compound production is achieved by analyzing the peak area in the HPLC chromatogram. nih.govnih.gov This allows for the monitoring of this compound concentration in fermentation broths, which can reach up to 880 mg/L in genetically engineered strains. asm.org Semi-preparative HPLC is also used for the purification of larger quantities of specific this compound homologues for further structural and biological studies. mdpi.comnih.gov
Table 1: Exemplary HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 (e.g., VYDAC 218TP, ZORBAX SB-C18, X-Terra) | asm.orgmdpi.comasm.orgmdpi.com |
| Mobile Phase | Acetonitrile/Water/TFA gradient | asm.orgmdpi.commdpi.com |
| Detection | UV at 214 nm or 215 nm | mdpi.comnih.gov |
| Flow Rate | 1 mL/min (analytical) to 4 mL/min (semi-preparative) | asm.orgmdpi.com |
| Elution Time | Typically 11-15 minutes | mdpi.comnih.gov |
Mass Spectrometric Identification and Isoform Profiling
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for identifying the various isoforms that differ in their fatty acid chain length.
LC-MS and MALDI-TOF MS for Molecular Mass Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are routinely used to identify this compound and its homologues. nih.govrsc.org In LC-MS analysis, this compound homologues with C15, C16, and C17 fatty acid chains have been identified with protonated molecular ion peaks [M+H]⁺ at m/z 1057.6, 1071.6, and 1085.6, respectively. mdpi.comnih.govresearchgate.net The 14-Da mass difference between these peaks corresponds to the addition of a methylene (B1212753) (-CH2-) group in the fatty acid chain. mdpi.comnih.gov
MALDI-TOF MS analysis also reveals clusters of ions corresponding to different this compound isoforms, often as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. asm.orgnih.gov For example, the C17 this compound homologue shows signals at m/z 1107.5 [M+Na]⁺ and 1123.5 [M+K]⁺. asm.org These techniques have been crucial in identifying new or less common this compound forms. asm.org
Table 2: Observed m/z Values for this compound Homologues
| This compound Homologue | Fatty Acid Chain | [M+H]⁺ (LC-MS) | [M+Na]⁺ (MALDI-TOF MS) | [M+K]⁺ (MALDI-TOF MS) | Reference(s) |
|---|---|---|---|---|---|
| This compound C15 | C15 | 1057.6 | - | - | mdpi.comnih.govresearchgate.net |
| This compound C16 | C16 | 1071.6 | - | - | mdpi.comnih.govresearchgate.net |
| This compound C17 | C17 | 1085.6 | 1107.5 | 1123.5 | asm.orgmdpi.comnih.govresearchgate.net |
Tandem Mass Spectrometry (MS-MS) for Structural Confirmation and Isoform Analysis
Tandem mass spectrometry (MS-MS) is employed for the detailed structural confirmation of the this compound peptide sequence and for analyzing the different isoforms. nih.govub.edu By inducing fragmentation of a selected precursor ion (a specific this compound homologue), a characteristic pattern of product ions is generated. ub.edu The analysis of these fragments, often denoted as b-type and y-type ions, allows for the verification of the amino acid sequence within the cyclic peptide. researchgate.netplos.org For example, fragmentation of the precursor ion at m/z 1085.6 [M+H]⁺ has been used to confirm the structure of a this compound homologue with a C17 fatty acid chain. nih.govresearchgate.net MS-MS analysis is also critical for distinguishing between different isomers (e.g., linear, iso, and anteiso) of the fatty acid moiety, which can be challenging with other methods. mdpi.com
Spectroscopic Methods for Conformational and Interaction Analysis
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable insights into the three-dimensional structure and conformational dynamics of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Two-dimensional (2D) NMR spectroscopy has been instrumental in elucidating the solution conformation of this compound. nih.govnih.gov Techniques such as ¹H-¹H COSY, HMBC, HSQC, and ROESY are utilized to make complete proton (¹H) and carbon (¹³C) resonance assignments. nih.gov
NMR studies have revealed that the cyclic peptide portion of this compound has a relatively rigid conformation, particularly in the region of L-proline, which is stabilized by C7 structures equivalent to β-turns. researchgate.net In contrast, the area around the D-tyrosine residue is more flexible. researchgate.net The analysis of ¹H-NMR spectra shows characteristic peaks for protons in amide groups (δ 6.84–8.55), the benzene (B151609) ring of tyrosine (δ 6.66, 7.02), and α-protons of the amino acids (δ 4.03–4.61). nih.gov The ¹³C-NMR spectrum displays signals for carbonyl carbons (δ 170.4–174.7), the aromatic carbons of tyrosine, and α-carbons of the amino acids (δ 50.5–60.5). nih.gov The presence of a long aliphatic chain is indicated by multiple methylene signals in the high-field region of the spectrum. nih.gov These detailed conformational studies are crucial for understanding the structure-activity relationship of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Features and Membrane Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular structures within a sample by measuring its absorption of infrared light. innovatechlabs.comnih.govrtilab.com Each chemical bond vibrates at a characteristic frequency, creating a unique spectral fingerprint of the molecule. nih.govrtilab.com
In the study of this compound, FTIR spectroscopy has been instrumental in confirming its structural features. Key spectral bands confirm the presence of its cyclic peptide and lactone ring structure. For instance, the amide I band, typically observed around 1650 cm⁻¹, and the ester carbonyl band near 1740 cm⁻¹ are indicative of the peptide bonds and the lactone linkage, respectively. Analysis of the FTIR spectrum also reveals the presence of aliphatic methyl groups and the aromatic signals of the tyrosine residue.
Furthermore, FTIR, particularly in the form of Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS), is used to investigate the interactions of this compound with model cell membranes. researchgate.netnih.govnih.gov These studies reveal that this compound can insert itself into phospholipid monolayers. researchgate.netnih.gov Changes in the FTIR spectra upon interaction with lipids indicate that this compound maintains its γ-turn conformation and primarily interacts with the alkyl chains of the lipids. researchgate.netnih.gov When interacting with ergosterol-containing monolayers, a key component of fungal membranes, PM-IRRAS reveals changes in the orientation of the lipopeptide at the air-water interface, suggesting a specific interaction with this sterol. nih.gov
| FTIR Spectral Feature | Corresponding Structural Element | Reference |
| ~1650 cm⁻¹ (Amide I) | Peptide bonds in the cyclic heptapeptide (B1575542) | |
| ~1740 cm⁻¹ (Ester) | Lactone ring structure | |
| δ 1.06–1.51 | Methylene groups in the fatty acid chain | |
| δ 6.7–7.1 | Aromatic signals from the Tyrosine residue |
Molecular Biology Techniques for Genetic Characterization
The biosynthesis of this compound is a complex process orchestrated by a large multi-enzyme complex encoded by a specific gene cluster, or operon. Molecular biology techniques are essential for identifying and characterizing this operon and for analyzing its expression.
Genomic Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific segments of DNA. In the context of this compound, genomic PCR is employed to detect the presence of the this compound biosynthetic operon in various strains of Bacillus subtilis. nih.govresearchgate.net
The this compound operon consists of four open reading frames (ORFs): fenF, mycA, mycB, and mycC. nih.govasm.org These genes code for a fatty acid synthase, a malonyl coenzyme A transacylase, and three peptide synthetases, respectively, which work in concert to assemble the lipopeptide. asm.org Researchers design specific primers that target conserved regions within these genes, such as mycB, to confirm the genetic potential of a bacterial strain to produce this compound. nih.govresearchgate.net For example, PCR amplification of a DNA fragment of the mycB gene in Bacillus subtilis strain Z15, and its absence in a non-producing strain like BS-168, provides strong evidence for the presence of the this compound operon. nih.govresearchgate.net This method was also used to differentiate the this compound operon from those of other lipopeptides like iturin A and surfactin (B1297464) by using primers specific to their respective synthetase genes (ituA and sfp). nih.gov
Quantitative Real-Time PCR (qRT-PCR) is a powerful technique used to measure the level of gene expression by quantifying the amount of a specific messenger RNA (mRNA) transcript. youtube.comnih.gov This method allows researchers to monitor the transcriptional activity of the this compound operon under different conditions or over time. nih.govfrontiersin.org
The process involves isolating total RNA from the bacterial culture, reverse transcribing it into complementary DNA (cDNA), and then using this cDNA as a template for PCR with primers specific to the genes of interest (mycA, mycB, mycC). nih.govnih.gov The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. youtube.com
Studies have used qRT-PCR to monitor the transcriptional levels of mycA, mycB, and mycC during the fermentation of B. subtilis strain Z15. nih.govresearchgate.net The results showed that the expression of these genes peaked at around 32 hours of fermentation, which correlated with the highest production of the this compound homologue and its antifungal activity. nih.govresearchgate.net The relative expression of the target genes is typically normalized to a constantly expressed housekeeping gene, such as 16S rDNA, to ensure accuracy. nih.govplos.org
Bioinformatics plays a crucial role in analyzing the genetic information obtained from sequencing the this compound operon. Non-Ribosomal Peptide Synthetases (NRPSs) are modular enzymes, and each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. usal.escore.ac.uk
Specialized bioinformatics tools, such as the Non-Ribosomal Peptide Synthetase Substrate Predictor (NRPSsp), are used to predict the amino acid substrates of each module within the this compound synthetases (mycA, mycB, and mycC). nih.govusal.esnih.gov These predictors analyze the amino acid sequence of the adenylation (A) domain within each module, which is responsible for substrate specificity. core.ac.ukoup.com By comparing the key residues in the A-domain to a database of domains with known specificities, NRPSsp can predict the amino acid that will be incorporated. core.ac.uk
For example, analysis of the myc operon from B. subtilis Z15 using NRPSsp accurately predicted the amino acid sequence of the this compound peptide moiety: Asn (from MYCA), Tyr-Asn-Gln-Pro (from MYCB), and Ser-Asn (from MYCC). nih.gov This predictive capability is invaluable for identifying novel lipopeptides from genomic data and for efforts in biosynthetic engineering to create new variants. nih.govoup.com
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Biophysical Methods for Self-Assembly and Membrane Interaction Studies
This compound's antifungal activity is intrinsically linked to its ability to interact with and disrupt fungal cell membranes. Biophysical techniques provide molecular-level insights into how this compound molecules behave in solution and at membrane interfaces.
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles or molecules in a solution. reading.ac.uk It works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. reading.ac.uk This information is then used to calculate their hydrodynamic diameter. nih.gov
DLS studies have been conducted to investigate the self-assembly of this compound in aqueous solutions. rsc.orgresearchgate.net These studies have shown that this compound molecules aggregate to form micelles above a certain concentration. rsc.orgresearchgate.net The size of these micelles can vary depending on the concentration of the lipopeptide. For instance, in single solutions, this compound was found to form micelles with an average diameter ranging from 8 to 18 nm. researchgate.net When mixed with another lipopeptide, surfactin, they can form mixed micelles of a different size, around 8 nm in diameter. researchgate.net In contrast to surfactin and plipastatin (B1233955) which form spherical micelles, other studies using techniques like cryo-TEM and X-ray scattering have revealed that this compound self-assembles into extended nanotapes based on a bilayer structure. rsc.orgresearchgate.net This distinct self-assembly behavior is attributed to differences in the conformation of its peptide headgroup and the branching of its fatty acid chain. researchgate.net
| Lipopeptide | Self-Assembled Structure | Technique(s) | Reference |
| This compound | Micelles (8-18 nm) | DLS | researchgate.net |
| This compound | Extended nanotapes (bilayer) | Cryo-TEM, X-ray Scattering | rsc.orgresearchgate.net |
| Surfactin | Spherical micelles | DLS, Cryo-TEM, X-ray Scattering | rsc.orgrsc.orgresearchgate.net |
| Plipastatin | Spherical micelles | DLS, Cryo-TEM, X-ray Scattering | rsc.orgrsc.orgresearchgate.net |
Cryogenic Transmission Electron Microscopy (Cryo-TEM) and X-ray Scattering for Aggregate Structures
Advanced imaging and scattering techniques are crucial for elucidating the supramolecular structures formed by lipopeptides like this compound in aqueous solutions. Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS) have been pivotal in revealing the unique self-assembly behavior of this compound.
Research employing Cryo-TEM and X-ray scattering has demonstrated that this compound exhibits a distinct mode of self-assembly compared to other lipopeptides from Bacillus subtilis, such as surfactin and plipastatin. rsc.orgnih.gov While surfactin and plipastatin typically aggregate into spherical micelles approximately 2 nm in radius, this compound self-assembles into well-defined, extended nanotapes. rsc.orgresearchgate.net These nanotapes are based on a bilayer ordering of the lipopeptide molecules. rsc.orgreading.ac.uk
Cryo-TEM imaging shows these tape-like structures possess a variable width, generally ranging from 15 to 80 nm. reading.ac.ukdoi.org In some projections, the images reveal an internal banded or striped pattern with a consistent spacing. rsc.orgreading.ac.uk This spacing, measured at approximately 5.1 nm by Cryo-TEM, is attributed to the bilayer arrangement of the this compound molecules. reading.ac.uk
SAXS experiments corroborate the Cryo-TEM findings, providing more detailed structural information. reading.ac.uk The SAXS data for this compound show Bragg reflections characteristic of a lamellar or bilayer structure. rsc.org Analysis of this data indicates a bilayer spacing of 5.5 nm, which is in good agreement with the Cryo-TEM measurements. rsc.orgreading.ac.uk This bilayer formation suggests that the surfactant packing parameter for this compound is close to 1. rsc.orgreading.ac.uk The distinct self-assembly into nanotapes, rather than the micelles formed by surfactin and plipastatin, is ascribed to differences in the molecular structure, including the conformation of the peptide headgroup and the branching of the alkyl chain. rsc.orgnih.gov
| Parameter | Finding | Technique(s) |
|---|---|---|
| Aggregate Morphology | Extended nanotapes | Cryo-TEM, X-ray Scattering |
| Nanotape Width | 15–80 nm (variable) | Cryo-TEM |
| Underlying Structure | Bilayer ordering of lipopeptides | Cryo-TEM, X-ray Scattering |
| Bilayer Spacing (Cryo-TEM) | 5.1 nm | Cryo-TEM |
| Bilayer Spacing (SAXS) | 5.5 nm | SAXS |
Goniometry for Surface Wettability Analysis
Goniometry is a key technique used to assess the surface-active properties of biosurfactants like this compound by measuring contact angles, which provides a quantitative measure of surface wettability. researchgate.netnih.gov A lower contact angle indicates higher wettability. This analysis is crucial for understanding how this compound modifies interfaces, a property linked to its biological functions, such as facilitating bacterial colonization and spreading on surfaces. researchgate.netscispace.com
Studies have utilized goniometry to demonstrate that this compound significantly alters the wettability of surfaces. researchgate.netnih.govscispace.com In one study, the effect of this compound produced by Bacillus subtilis strains was observed on a solid agar (B569324) medium. researchgate.net A diffusion ring, or halo, formed around the producing colony, and the wettability within this area was markedly different from the area outside the halo. researchgate.netscispace.com
Contact angle measurements revealed a dramatic increase in wettability inside the halo created by this compound-producing strains. researchgate.net For instance, the contact angle of a water droplet on the agar surface was significantly lower inside the halo compared to outside, confirming the potent surfactant nature of this compound. researchgate.net This modification of surface properties is a critical aspect of its mode of action in colonizing environments. researchgate.netscispace.com
| Strain | Measurement Location | Contact Angle (θ) | Cosine (θ) |
|---|---|---|---|
| ATCC21332 (this compound & Surfactin producer) | Inside the halo | 2.5° | 0.999 |
| Outside the halo | 44° | 0.719 | |
| ATCC6633 (this compound producer) | Inside the halo | 4.4° | 0.997 |
| Outside the halo | 44° | 0.719 | |
| BBG100 (this compound overproducer) | Inside the halo | 4.4° | 0.997 |
| Outside the halo | 44° | 0.719 |
Data sourced from research on the colonizing behavior of Bacillus subtilis strains. researchgate.net
Molecular Mechanisms of Biological Activities and Ecological Roles
Antifungal Mechanisms of Action
Mycosubtilin exerts its antifungal effects through a multi-pronged approach, primarily targeting the fungal cell membrane and other vital cellular processes.
Disruption of Fungal Membrane Integrity via Ergosterol (B1671047) Binding
The primary mode of action for this compound involves the disruption of the fungal plasma membrane's integrity. herts.ac.uk This is achieved through a specific interaction with ergosterol, a vital sterol component of fungal membranes that is absent in plant and animal cells. scispace.commdpi.com this compound's interaction with ergosterol-containing membranes leads to increased membrane permeability. researchgate.netfrontiersin.org This interaction is crucial for its antifungal activity, as demonstrated by the reduced efficacy of this compound against a sterol auxotrophic strain of Candida glabrata when ergosterol is present in the culture medium. asm.org The interaction between this compound and ergosterol can lead to the formation of pores in the membrane, disrupting ion balance and cellular homeostasis, ultimately causing cell death. mdpi.comasm.org
Effects on Fungal Cellular Morphology and Wall Structures
This compound induces significant morphological changes in fungal cells. nih.govresearchgate.net Treatment with this compound leads to the destruction and deformation of the plasma membrane and cell wall of fungal hyphae. nih.govresearchgate.net Electron microscopy studies have revealed that this compound treatment causes hyphae to become curled, shrunken, and broken down. researchgate.net Furthermore, it can lead to an irregular cell wall structure and compromised cellular integrity. researchgate.net In Verticillium dahliae, this compound treatment caused spores to shrink, sink, and even become damaged, while hyphae appeared twisted, rough, and sunken with unevenly distributed contents. nih.gov This damage extends to the cell membrane and cell wall, leading to thinning and swelling of mitochondria. nih.gov The compound has been shown to inhibit the synthesis of crucial cell wall components like chitin, glucan, and cellulose, further compromising the structural integrity of the fungal cell wall. nih.gov
Inhibition of Fungal Spore Formation and Germination
This compound effectively inhibits both the formation and germination of fungal spores, which are critical for the dissemination of fungal pathogens. nih.govnih.gov The inhibitory effect on spore formation is dose-dependent. nih.gov For instance, at a concentration of 20 μg/mL, very few conidia of Fusarium graminearum were observed. nih.gov Similarly, the germination rate of fungal spores is significantly reduced in a dose-dependent manner. nih.gov After 24 hours of treatment with 50 μg/mL of this compound, the germination rates of F. graminearum and F. verticillioides were only 17.52% and 29.03%, respectively. nih.gov this compound also causes conidia to appear swollen and dead, and it inhibits the elongation of germ tubes. nih.gov Studies on Verticillium dahliae have also demonstrated that this compound inhibits spore germination. nih.govresearchgate.net
Modulation of Pathogen Virulence and Mycotoxin Biosynthesis
Beyond its direct antifungal activity, this compound can also interfere with the production of virulence factors, particularly mycotoxins.
Downregulation of Mycotoxin Biosynthesis Genes
This compound has been shown to significantly decrease the production of mycotoxins such as deoxynivalenol (B1670258) (DON) and fumonisins (FB1, FB2, and FB3) in infected grains. nih.govresearchgate.netnih.gov This reduction in mycotoxin levels is a direct result of the downregulation of genes involved in their biosynthesis. nih.govresearchgate.netnih.gov Quantitative real-time PCR (qRT-PCR) analysis has confirmed that this compound significantly downregulates the expression of genes in the DON and fumonisin biosynthesis pathways at the transcriptional level. mdpi.com This ability to inhibit mycotoxin production adds another layer to its potential as a biocontrol agent, as mycotoxins pose a significant threat to food safety and animal health. nih.govnih.govmdpi.com
Plant-Microbe Interactions and Induced Systemic Resistance (ISR)
This compound plays a significant role in the complex interactions between plants and microbes, notably by eliciting Induced Systemic Resistance (ISR) in plants. frontiersin.orgnih.govnih.gov ISR is a state of enhanced defensive capacity in plants triggered by beneficial microbes, leading to broad-spectrum resistance against pathogens.
Homologs of this compound have been shown to act as elicitors, triggering a range of defense responses in plants like Arabidopsis. frontiersin.orgnih.govnih.gov These responses include the activation of the MAPK signaling pathway, phytohormone signaling, and the phenylpropanoid biosynthesis pathway. frontiersin.orgnih.gov Treatment with this compound homologs leads to a reactive oxygen species (ROS) burst, callose deposition, and the upregulation of pathogenesis-related (PR) genes. nih.govnih.gov Furthermore, these compounds can influence the plant's metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the tricarboxylic acid cycle, and amino acid metabolism, to mediate systemic resistance and growth. frontiersin.orgnih.gov While some Bacillus subtilis strains can induce systemic resistance, it has been noted that not all this compound-producing strains exhibit this activity under all conditions. asm.org However, the ability of this compound and its analogs to activate plant defense pathways, including both salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling, highlights its importance in plant protection. cdnsciencepub.com
Direct Antagonism against Plant Pathogens
This compound exhibits potent antifungal activity against a wide array of plant pathogens. nih.govfrontiersin.org Its primary mechanism of action involves the disruption of fungal cell membrane integrity. ontosight.ai The lipophilic β-amino fatty acid tail of the this compound molecule interacts with and inserts into the lipid bilayer of the fungal cell membrane, particularly targeting sterols like ergosterol. nih.govigem.wikinih.gov This interaction leads to the formation of pores or ion-conducting channels, which compromises the membrane's function as a selective barrier. ontosight.aimdpi.com The resulting loss of membrane integrity causes leakage of essential ions and cellular components, leading to cytoplasm disorganization, cell lysis, and ultimately, fungal cell death. ontosight.ainih.gov
Morphological studies using electron microscopy on fungi such as Fusarium graminearum and Verticillium dahliae have visualized the destructive effects of this compound. nih.govnih.gov Treated fungal hyphae show significant damage, including shrinkage, curling, deformation of the plasma membrane, and destruction of the cell wall. nih.govnih.gov In addition to inhibiting hyphal growth, this compound can also suppress conidial spore formation and germination in a dose-dependent manner. nih.govresearchgate.net For instance, C17 this compound has been shown to cause shrinking and damage to V. dahliae spores and induce necrosis. nih.gov
The antifungal efficacy of this compound has been quantified against various pathogens.
| Pathogen | This compound Concentration | Observed Effect |
| Fusarium graminearum | 20 µg/mL | Destruction and deformation of fungal hyphae. nih.gov |
| Fusarium verticillioides | 20-500 µg/mL | Dose-dependent inhibition of in-vitro growth. nih.gov |
| Venturia inaequalis (Tebuconazole-sensitive strain S755) | IC₅₀ = 2.32 mg/L | Inhibition of fungal growth. frontiersin.org |
| Venturia inaequalis (Tebuconazole-resistant strain rs552) | IC₅₀ = 3.34 mg/L | Inhibition of fungal growth. frontiersin.org |
| Zymoseptoria tritici | 4 mg/L | Total inhibition of fungal growth in liquid medium. frontiersin.org |
Promotion of Host Defense Gene Expression
Studies on grapevine and Arabidopsis have shown that this compound stimulates the expression of key defense-related genes. nih.govfrontiersin.org The perception of this compound by plant cells activates complex signaling pathways, primarily involving the phytohormones salicylic acid (SA) and jasmonic acid/ethylene (JA/ET). mdpi.comnih.govfrontiersin.org For example, in grapevine, this compound treatment was found to activate both SA and JA signaling pathways. nih.govresearchgate.net In Arabidopsis, a this compound homologue upregulated the expression of PR1 (Pathogenesis-Related Protein 1), a marker gene for the SA pathway, and PDF1.2 (Plant Defensin 1.2), a marker for the JA/ET pathway. frontiersin.orgfrontiersin.org The expression of PR1 increased as early as 2 hours post-treatment, while PDF1.2 expression began to rise after 12 hours. frontiersin.orgfrontiersin.org This broad activation of defense signaling networks primes the plant for a more rapid and robust response to pathogens. nih.gov
The induction of these defense pathways leads to the fortification of physical and biochemical barriers, making the plant more resistant to infection. researchgate.net
Induction of Plant Secondary Metabolite Accumulation (e.g., Gossypol)
This compound can influence plant metabolism, leading to the accumulation of protective secondary metabolites. A notable example is the induction of gossypol, a phytoalexin produced by cotton plants that has antifungal properties against pathogens like Verticillium dahliae.
Research has demonstrated that treating cotton leaves with a this compound homologue leads to an increased accumulation of gossypol. plos.org This response is part of the induced resistance mechanism, where the plant synthesizes antimicrobial compounds to ward off invading pathogens. By stimulating the production of such phytoalexins, this compound enhances the plant's endogenous chemical defenses. plos.org
| Plant | Treatment | Observed Effect |
| Cotton | 10 µg/mL this compound homologue | Promotes the accumulation of gossypol. plos.org |
Influence on Plant Growth Parameters
Conversely, at higher concentrations, this compound can inhibit plant growth. mdpi.com In the same Arabidopsis study, concentrations of 1 µg/mL and higher led to the inhibition of primary root growth and a decrease in fresh weight, although it also stimulated the development of lateral roots. mdpi.com Transcriptomic analysis suggested that these effects are mediated by the regulation of plant hormone signaling pathways; this compound was found to upregulate genes associated with JA, ET, and abscisic acid (ABA) pathways while downregulating genes related to the auxin (IAA) pathway. mdpi.com This differential regulation likely underlies the observed promotion of lateral roots and inhibition of primary root growth at higher concentrations. mdpi.com
| Plant | This compound Concentration | Effect on Growth |
| Arabidopsis thaliana | 0.1 µg/mL | Promoted primary root length, root surface area, and fresh weight. mdpi.com |
| Arabidopsis thaliana | ≥ 1 µg/mL | Inhibited primary root growth and fresh weight; enhanced lateral root development. mdpi.com |
| Cotton | 1 µg/mL | Promoted seed germination. plos.org |
| Cotton | 10 µg/mL | No significant effect on seed germination, plant height, or dry weight. plos.org |
Biosurfactant Properties and Environmental Implications
This compound is classified as a biosurfactant, a surface-active molecule produced by microorganisms. visnav.inmdpi.com Its amphiphilic structure, consisting of a hydrophilic cyclic peptide head and a hydrophobic fatty acid tail, allows it to accumulate at interfaces between liquids of different polarities, such as oil and water, or at air-liquid interfaces. visnav.inmdpi.com
Reduction of Surface Tension
A key characteristic of biosurfactants is their ability to reduce surface and interfacial tension. visnav.in this compound is effective in this regard, a property that contributes to the spreading and motility of its producing bacterium, Bacillus subtilis, on surfaces. nih.govresearchgate.net By lowering the surface tension of the surrounding medium, this compound facilitates the colonization of plant roots and surfaces, which is an important aspect of its ecological role and biocontrol activity. nih.gov
Enhancement of Hydrophobic Compound Bioavailability
The surfactant properties of this compound have significant environmental implications, particularly in the context of bioremediation. nih.gov Many environmental pollutants, such as hydrocarbons from oil spills, are hydrophobic and have low water solubility, which limits their availability to microorganisms that could degrade them. nih.govmdpi.com
This compound can enhance the bioavailability of these hydrophobic compounds. By reducing interfacial tension and forming micelles, it can solubilize non-aqueous phase liquids and increase their transfer into the aqueous phase. nih.gov This process makes the hydrophobic pollutants more accessible to degradative bacteria, thereby facilitating their removal from contaminated soil and water. nih.gov This makes this compound and other lipopeptide biosurfactants environmentally friendly alternatives to synthetic chemical surfactants for remediation purposes.
Influence on Microbial Adhesion and Biofilm Dynamics
This compound, a potent lipopeptide biosurfactant, plays a significant role in modulating microbial adhesion and the formation of biofilms. mdpi.com As amphiphilic molecules, lipopeptides like this compound can alter the physicochemical properties of surfaces, which in turn influences the attachment of microorganisms—a critical initial step in biofilm development. mdpi.compsu.edu The anti-adhesive action of this compound is attributed to its ability to adsorb to substrates and reduce their hydrophobicity, thereby disrupting the hydrophobic interactions that facilitate microbial attachment. mdpi.comaimspress.com
Studies on Bacillus subtilis, the producing organism, reveal that this compound is directly implicated in its surface colonization behavior. The overproduction of this compound has been shown to result in an enhanced spreading and dendritic colony architecture on swarming media, a process linked to its surface-active properties. researchgate.net This suggests that this compound aids the producing bacterium in colonizing surfaces.
Beyond its role in the motility of its producer, this compound actively inhibits biofilm formation by pathogenic and spoilage microorganisms. mdpi.com It can interfere with the initial adhesion of fungal cells and can also disrupt established biofilms. mdpi.comaimspress.com For instance, this compound has demonstrated inhibitory effects on the formation and germination of conidial spores of fungi such as Fusarium graminearum and Fusarium verticillioides in a dose-dependent manner. nih.gov This antibiofilm activity is a key component of its ecological role, allowing B. subtilis to effectively compete with other microbes in its environment. nih.gov While surfactin (B1297464), another lipopeptide often co-produced with this compound, is more prominently cited for its contribution to B. subtilis biofilm formation and swarming, this compound's primary influence lies in its direct antagonistic activity against competing fungi, which includes the disruption of their biofilm-forming capabilities. researchgate.netnih.gov
Isoform-Specific Biological Efficacy and Selectivity
Correlation of Fatty Acid Chain Length and Isomery with Antifungal Spectrum
The length and isomerism of the fatty acid tail are critical determinants of this compound's antifungal power. nih.govasm.org Research has consistently shown a direct correlation between the length of the alkyl chain and the intensity of the antifungal effect.
Fatty Acid Chain Length: Generally, antifungal activity increases with the length of the fatty acid chain. nih.govasm.org Studies comparing different isoforms have found that those with a 17-carbon chain (C17) are more active than those with 16 carbons (C16), which are in turn more active than C15 isoforms. nih.govasm.org This principle was demonstrated in studies against various fungi, where longer-chain variants consistently exhibited lower minimum inhibitory concentrations (MICs). nih.gov
Fatty Acid Isomery: The branching of the fatty acid chain also plays a crucial role in biological efficacy. The main isomers are linear (n), iso, and anteiso. The anteiso-C17 isoform of this compound has been identified as a particularly potent variant against several fungal species, including Aspergillus niger and the yeast Candida albicans. nih.govasm.orgresearchgate.net For example, against A. niger, the anteiso-C17 this compound showed a MIC of 8 µM, whereas the iso-C17 isoform had a MIC of 16 µM, highlighting the importance of the anteiso structure. nih.gov Similarly, a study on iturin A, a closely related lipopeptide, showed that the linear n-C16 isoform was more active than the branched iso-C16 isoform, indicating that both chain length and isomery are key factors in defining the antifungal spectrum and potency. nih.gov
| This compound Isoform | Target Fungus | Minimum Inhibitory Concentration (MIC) in µM | Reference |
|---|---|---|---|
| anteiso-C17 | Aspergillus niger | 8 | nih.gov |
| iso-C17 | Aspergillus niger | 16 | nih.gov |
| n-C16 | Aspergillus niger | 32 | researchgate.net |
| iso-C16 | Aspergillus niger | 32 | researchgate.net |
| anteiso-C17 | Botrytis cinerea | 8 | researchgate.net |
| n-C16 | Botrytis cinerea | 16 | researchgate.net |
| iso-C17 | Botrytis cinerea | 16 | researchgate.net |
| anteiso-C17 | Candida albicans | Strong Activity | asm.org |
Synergistic Interactions with Other Microbial Metabolites
This compound's biological activity can be significantly amplified through synergistic interactions with other secondary metabolites produced by Bacillus subtilis, most notably the lipopeptide surfactin. researchgate.netfrontiersin.orgmdpi.com This synergy is a well-documented phenomenon where the combined effect of the two compounds is greater than the sum of their individual effects. researchgate.netmdpi.com While this compound is a potent antifungal agent on its own, surfactins are generally considered to have limited or no direct fungitoxicity. frontiersin.orgarxiv.orgasm.org However, when used in combination, surfactin powerfully enhances the antifungal properties of this compound. researchgate.netasm.orgjmb.or.kr
Combined Effects with Surfactin on Biological Activities
The synergistic relationship between this compound and surfactin has important implications for biocontrol applications. The presence of surfactin allows for a significant reduction in the concentration of this compound needed to achieve a desired level of fungal inhibition. researchgate.net For instance, in controlling lettuce downy mildew caused by Bremia lactucae, a mixture of 50 mg/L this compound and 50 mg/L surfactin demonstrated the same protective efficacy as a 100 mg/L solution of this compound alone. researchgate.net This indicates that surfactin's presence can cut the required dose of this compound in half without compromising its effectiveness. researchgate.net
The proposed mechanism behind this synergy relates to the distinct properties of the two lipopeptides. Surfactin is an exceptionally powerful biosurfactant. frontiersin.org It is thought that surfactin's surface-active properties increase the permeability of fungal membranes or improve the penetration and foliar retention of this compound, thereby facilitating its access to its cellular target and amplifying its antifungal effect. researchgate.net The formation of mixed micelles between anionic biosurfactants like surfactin and non-ionic ones like this compound (or other iturins) can also lead to more efficient action on biological membranes compared to single-compound micelles. frontiersin.org This cooperative action is a key strategy employed by B. subtilis to exert robust antifungal activity. researchgate.netmdpi.com
| Treatment | Target Pathogen | Observation | Reference |
|---|---|---|---|
| This compound (100 mg/L) | Bremia lactucae | Strongly reduced disease development. | researchgate.net |
| Surfactin (100 mg/L) | Bremia lactucae | Did not influence disease development. | researchgate.net |
| This compound (50 mg/L) + Surfactin (50 mg/L) | Bremia lactucae | Gave the same result as 100 mg/L of this compound alone. | researchgate.net |
| This compound/Surfactin Mixture | Venturia inaequalis | Showed in vivo antifungal efficiency with a 70% reduction in scab incidence. | mdpi.com |
| This compound/Surfactin Mixture | Paecilomyces variotti & Byssochlamys fulva | Very active against these filamentous fungi (MICs of 1–16 mg/L). | reading.ac.uk |
Q & A
Q. What cross-disciplinary methodologies (e.g., structural biology, computational modeling) can enhance this compound research?
- Answer :
- Molecular dynamics : Simulate this compound’s interaction with fungal membranes to guide structure-activity relationship (SAR) studies .
- CRISPRi/a : Use gene silencing/activation to probe regulatory elements in the myc operon .
- Machine learning : Train models on omics data to predict optimal fermentation conditions for yield maximization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
